molecular formula C26H17N5O3 B15007452 Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate

Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate

Cat. No.: B15007452
M. Wt: 447.4 g/mol
InChI Key: DACRIKWWTSEXGI-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a furan ring, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a][1,3]benzimidazol-3-yl)-2-furyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H17N5O3

Molecular Weight

447.4 g/mol

IUPAC Name

ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate

InChI

InChI=1S/C26H17N5O3/c1-2-33-26(32)16-9-7-15(8-10-16)21-11-12-22(34-21)23-17(13-27)24(29)31-20-6-4-3-5-19(20)30-25(31)18(23)14-28/h3-12H,2,29H2,1H3

InChI Key

DACRIKWWTSEXGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=C(C4=NC5=CC=CC=C5N4C(=C3C#N)N)C#N

Origin of Product

United States

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